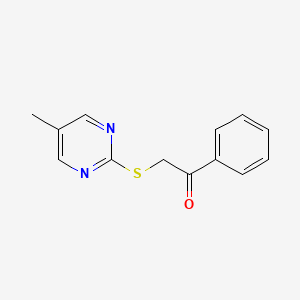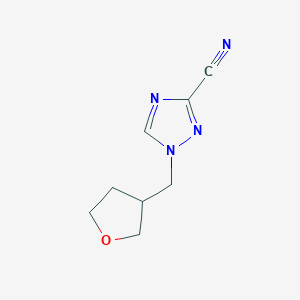![molecular formula C14H13ClN2O3 B7574781 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid, also known as CP-690,550, is a small-molecule drug that has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. This drug is a Janus kinase (JAK) inhibitor, which means that it blocks the activity of JAK enzymes that play a key role in the immune system response.
Mécanisme D'action
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune system response. By inhibiting JAK enzymes, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid reduces the production of cytokines and other immune system molecules that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been shown to reduce the levels of cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-gamma) in patients with rheumatoid arthritis. It also reduces the levels of pro-inflammatory molecules such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). In preclinical studies, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been shown to reduce skin inflammation and improve skin lesions in psoriasis models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to reduce the production of multiple cytokines. However, it also has some limitations, such as its potential for off-target effects and its short half-life in vivo.
Orientations Futures
There are several future directions for research on 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid. One area of research is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of research is the identification of biomarkers that can predict response to 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid treatment. Additionally, research is needed to investigate the long-term safety and efficacy of 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid in patients with autoimmune diseases.
Méthodes De Synthèse
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid is synthesized from 2-amino-5-chlorobenzoic acid in a multistep process. The first step involves the formation of a pyrrole derivative from 1,5-dimethylpyrrole-2-carboxylic acid and 2-bromoacetyl chloride. The pyrrole derivative is then coupled with the 2-amino-5-chlorobenzoic acid to form the final product, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid.
Applications De Recherche Scientifique
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid was shown to be effective in reducing the symptoms of rheumatoid arthritis and improving the quality of life of patients. It has also been shown to be effective in the treatment of psoriasis and lupus in preclinical studies.
Propriétés
IUPAC Name |
2-chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-3-6-12(17(8)2)13(18)16-9-4-5-11(15)10(7-9)14(19)20/h3-7H,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUJTZMWUVAKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)



![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)
![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)

![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)
![N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7574795.png)

![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)
![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)